molecular formula C15H19NO2 B2915654 8-Benzyl-8-azabicyclo[3.2.1]octane-3-carboxylic acid CAS No. 1209251-15-9

8-Benzyl-8-azabicyclo[3.2.1]octane-3-carboxylic acid

Cat. No.: B2915654
CAS No.: 1209251-15-9
M. Wt: 245.322
InChI Key: DUBXJYDLYSDKOX-UHFFFAOYSA-N
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Description

8-Benzyl-8-azabicyclo[3.2.1]octane-3-carboxylic acid is a chemical compound that belongs to the family of tropane alkaloids. This compound features a bicyclic structure with a nitrogen atom incorporated into the ring system, making it a significant scaffold in medicinal chemistry. The unique structure of this compound allows it to exhibit a wide range of biological activities, making it a valuable target for synthetic and pharmacological studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Benzyl-8-azabicyclo[3.2.1]octane-3-carboxylic acid typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. One common approach is the use of asymmetric cycloadditions of cyclic azomethine ylides, which can be catalyzed by a dual catalytic system to achieve high diastereo- and enantioselectivities . Another method involves the desymmetrization of achiral tropinone derivatives, allowing for the stereocontrolled formation of the bicyclic scaffold .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

8-Benzyl-8-azabicyclo[3.2.1]octane-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

8-Benzyl-8-azabicyclo[3.2.1]octane-3-carboxylic acid has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Benzyl-8-azabicyclo[3.2.1]octane-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into the active sites of these targets, modulating their activity. This interaction can lead to various biological effects, including inhibition or activation of enzymatic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Benzyl-8-azabicyclo[3.2.1]octane-3-carboxylic acid is unique due to its specific substitution pattern and the presence of a benzyl group, which can influence its biological activity and chemical reactivity. This uniqueness makes it a valuable compound for studying structure-activity relationships and developing new therapeutic agents .

Properties

IUPAC Name

8-benzyl-8-azabicyclo[3.2.1]octane-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO2/c17-15(18)12-8-13-6-7-14(9-12)16(13)10-11-4-2-1-3-5-11/h1-5,12-14H,6-10H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUBXJYDLYSDKOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2CC3=CC=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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